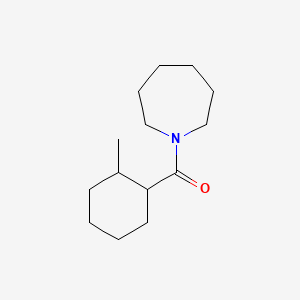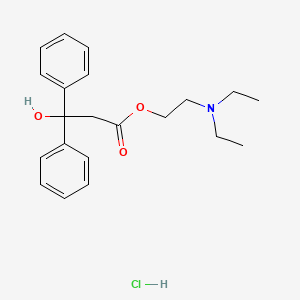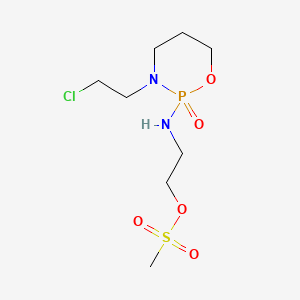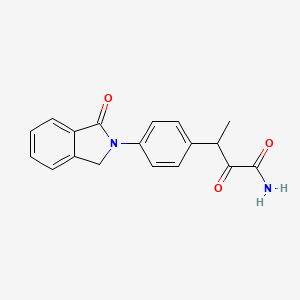
2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)butanamide
概要
説明
2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)butanamide: is a complex organic compound with the molecular formula C18H16N2O3 It is known for its unique structure, which includes an isoindolinone moiety attached to a phenyl group, further connected to a butanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoindolinone Moiety: The isoindolinone structure can be synthesized through the cyclization of phthalic anhydride with primary amines.
Attachment to Phenyl Group: The isoindolinone is then attached to a phenyl group through a Friedel-Crafts acylation reaction.
Formation of Butanamide Chain:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)butanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)butanamide: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving isoindolinone derivatives.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.
作用機序
The mechanism of action of 2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)butanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The isoindolinone moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways. The phenyl and butanamide groups can further influence the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- 2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)propanoic acid
- 2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)pentanamide
- 2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)hexanamide
Comparison
- Structural Differences : The primary difference between these compounds lies in the length and nature of the carbon chain attached to the phenyl group. This can influence their physical and chemical properties, such as solubility, melting point, and reactivity.
- Unique Features : 2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)butanamide is unique due to its specific butanamide chain, which may confer distinct biological activity or material properties compared to its analogs.
特性
IUPAC Name |
2-oxo-3-[4-(3-oxo-1H-isoindol-2-yl)phenyl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11(16(21)17(19)22)12-6-8-14(9-7-12)20-10-13-4-2-3-5-15(13)18(20)23/h2-9,11H,10H2,1H3,(H2,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDWADHQLNKYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60986619 | |
| Record name | 2-Oxo-3-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67358-82-1 | |
| Record name | 2-Oxo-3-(4-(1-oxo-2-isoindolinyl)phenyl)butanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067358821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Oxo-3-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S,7S,12bR)-6-oxo-7-[[(2S)-3-phenyl-2-sulfanylpropanoyl]amino]-2,3,4,7,8,12b-hexahydro-1H-pyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B1200631.png)
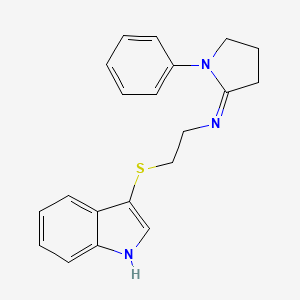
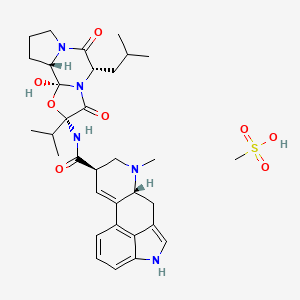

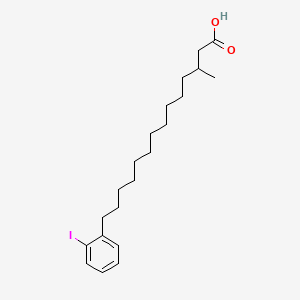
![(2-Indolo[2,3-b]quinoxalin-6-yl-ethyl)-dimethyl-amine](/img/structure/B1200637.png)
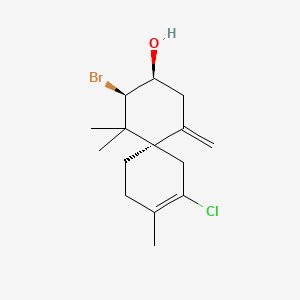
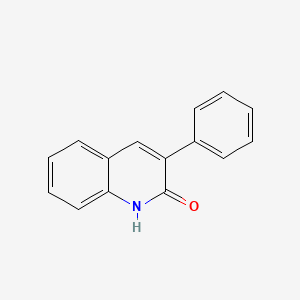
![3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-11,13-diene](/img/structure/B1200647.png)


